molecular formula C6H7N3O3 B2703166 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006484-30-5

3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2703166
CAS RN: 1006484-30-5
M. Wt: 169.14
InChI Key: ODAZJONFJMSTSQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The structure of this compound includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .

Scientific Research Applications

Fungicidal Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: has found significant use as a building block for fungicidal agents. It serves as a structural motif in several commercialized fungicides, including benzovindiflupyr , bixafen , fluxapyroxad , isopyrazam , pydiflumetofen , and sedaxane . These compounds exhibit potent activity against a wide range of phytopathogens, making them valuable tools for crop protection.

Succinate Dehydrogenase Inhibition

The compound acts as a succinate dehydrogenase inhibitor (SDHI), specifically targeting complex II in the mitochondrial electron transport chain. SDHIs disrupt energy production in fungal cells, leading to their death. The CHF2 group adjacent to the acid function in this pyrazole carboxylic acid structure has been identified as optimal for fungicidal efficacy .

Synthesis of Pyrazole Carboxamide Derivatives

Researchers have developed novel difluoromethylated pyrazoline, pyrrole, and thiophene derivatives based on this compound. These derivatives mimic the structure of established pyrazole carboxamides and exhibit fungicidal activity against Ascomycete pathogens. The synthesis routes involve specialized reactions, such as the van Leusen pyrrole synthesis and the halogen dance reaction .

Intermediate for Pesticides

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as an essential intermediate in the synthesis of various pesticides. Notably, it contributes to the development of potent antifungal agents by providing a versatile building block for further modifications .

Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. These compounds displayed moderate to excellent antifungal activities in vitro .

Derivatives and Sulfonamides

Researchers have efficiently obtained N-methyl-substituted pyrazole carboxamides and dicarboxamide derivatives using this compound as a starting point. These derivatives, formed by reacting pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides, offer potential applications in various fields .

Safety And Hazards

While specific safety and hazard information for “3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid” is not available, it’s important to handle all chemicals with care and use personal protective equipment .

Future Directions

The development of novel highly efficient amide fungicides has been a focus in recent years . The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years, and a number of excellent commercial fungicides with this group were successfully developed . This suggests that similar compounds, like “3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid”, could also have potential applications in the future.

properties

IUPAC Name

3-carbamoyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(6(11)12)4(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZJONFJMSTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid

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